

## Application of CAF01 Adjuvant in Preclinical Malaria Vaccine Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The development of a highly effective malaria vaccine remains a critical global health priority. A significant challenge in vaccine development is the induction of a robust and durable protective immune response. Adjuvants play a pivotal role in enhancing and directing the immune response to vaccine antigens. CAF01, a liposome-based adjuvant system, has emerged as a promising candidate for various vaccine formulations, including those targeting malaria. CAF01 is composed of cationic liposomes formed by dimethyldioctadecylammonium (DDA) and synthetic mycobacterial cord factor, trehalose 6,6'-dibehenate (TDB), as an immunomodulator. [1][2] This formulation is known for its ability to induce strong and balanced T-helper 1 (Th1) and Th17 cell-mediated immunity, in addition to robust antibody responses, making it particularly suitable for complex pathogens like Plasmodium.[2][3][4]

These application notes provide a comprehensive overview of the use of CAF01 in preclinical malaria vaccine research, summarizing key quantitative data from various studies and providing detailed experimental protocols.

# Data Presentation: Immunogenicity and Efficacy of CAF01-Adjuvanted Malaria Vaccines



The following tables summarize the key findings from preclinical studies evaluating CAF01-adjuvanted malaria vaccines. These studies highlight the adjuvant's capacity to significantly boost both humoral and cellular immune responses, leading to enhanced protection in animal models.

Table 1: Humoral Immune Responses to CAF01-Adjuvanted Malaria Vaccines

| Antigen                                         | Animal Model | Immunization<br>Schedule                                                     | Key Antibody<br>Findings                                                                                     | Reference |
|-------------------------------------------------|--------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Whole P. yoelii<br>17X Blood-Stage<br>Parasites | BALB/c Mice  | 3 doses (10^7<br>parasites/dose)<br>at 2-week<br>intervals (s.c. or<br>i.m.) | Induced high titers of parasite-specific IgG, predominantly of the IgG1 subclass.                            |           |
| Merozoite<br>Surface Protein 1<br>(MSP1-19)     | BALB/c Mice  | 3 doses (10 μ<br>g/dose )                                                    | Induced 700-fold<br>higher IgG1 and<br>10-fold higher<br>IgG2a levels<br>compared to<br>AI(OH)3<br>adjuvant. | -         |

Table 2: Cellular Immune Responses to CAF01-Adjuvanted Malaria Vaccines



| Antigen                                         | Animal Model | Immunization<br>Schedule                                         | Key Cellular<br>Findings                                                                                                              | Reference |
|-------------------------------------------------|--------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Whole P. yoelii<br>17X Blood-Stage<br>Parasites | BALB/c Mice  | 3 doses (10^7 parasites/dose) at 2-week intervals (s.c. or i.m.) | Induced a mixed Th1/Th2/Th17 cytokine profile with significant production of IFN-y. Protection was shown to be CD4+ T-cell dependent. |           |
| Merozoite<br>Surface Protein 1<br>(MSP1-19)     | BALB/c Mice  | 3 doses (10 μ<br>g/dose )                                        | Generated 5-8 times higher antigen-specific IFN-y release from splenocytes compared to Al(OH)3 adjuvant.                              |           |

Table 3: Protective Efficacy of CAF01-Adjuvanted Malaria Vaccines



| Antigen                                         | Animal Model                           | Challenge<br>Model                                                               | Key Efficacy<br>Findings                                                                                      | Reference |
|-------------------------------------------------|----------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Whole P. yoelii<br>17X Blood-Stage<br>Parasites | Inbred (BALB/c)<br>and Outbred<br>Mice | Homologous (P.<br>yoelii 17X) and<br>Heterologous (P.<br>yoelii YM)<br>challenge | Provided significant protection against both homologous and heterologous challenge, reducing parasite burden. |           |
| Merozoite<br>Surface Protein 1<br>(MSP1-19)     | Not specified in detail for challenge  | Not specified                                                                    | Elicited significant protective immunity.                                                                     |           |

# Experimental Protocols Preparation of CAF01-Adjuvanted Vaccine Formulation

This protocol describes the formulation of a whole-parasite blood-stage malaria vaccine with CAF01.

#### Materials:

- CAF01 adjuvant (commercially available or prepared in-house as DDA/TDB liposomes)
- Killed whole malaria parasites (e.g., P. yoelii 17X)
- Tris buffer
- · Sterile, endotoxin-free vials
- Vortex mixer



- Parasite Preparation: Obtain parasites from infected red blood cells and inactivate them through a validated method (e.g., freeze-thaw cycles, chemical inactivation).
- Antigen Quantification: Determine the parasite concentration (e.g., number of parasites per milliliter) using a hemocytometer or flow cytometry.
- Adjuvant and Antigen Mixing:
  - On the day of immunization, allow the CAF01 adjuvant to reach room temperature.
  - In a sterile vial, gently mix the required dose of the parasite antigen with the CAF01 adjuvant. The final volume per dose is typically 100-200 μL for mice.
  - $\circ$  The ratio of antigen to adjuvant should be optimized for the specific antigen and study design. For whole parasite vaccines, a dose of 10^6 to 10^7 parasites per 200  $\mu$ L has been used.
  - Gently vortex the mixture for a few seconds to ensure a homogenous suspension.
- Administration: The vaccine formulation is now ready for administration to the animal model. It is crucial to use the formulation shortly after preparation.

### **Immunization of Mice**

This protocol outlines a typical immunization schedule for preclinical evaluation in a mouse model.

#### Materials:

- Prepared CAF01-adjuvanted vaccine
- Appropriate mouse strain (e.g., BALB/c, C57BL/6)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal restraints



- Animal Handling: Handle mice according to approved animal care and use protocols.
- Immunization Schedule: A common regimen consists of three doses administered at twoweek intervals (e.g., on days 0, 14, and 28).
- Route of Administration: The vaccine can be administered via the subcutaneous (s.c.) or intramuscular (i.m.) route. Both routes have been shown to be effective.
  - For s.c. injection, administer the vaccine (typically 200 μL) into the scruff of the neck.
  - For i.m. injection, administer the vaccine (typically 50-100 μL) into the quadriceps muscle.
- Control Groups: Include appropriate control groups, such as animals receiving the antigen alone, the adjuvant alone, or the buffer vehicle.

## **Assessment of Immune Responses**

a) Antibody Titer Determination (ELISA)

- Sample Collection: Collect blood samples from immunized and control mice at specified time points (e.g., pre-immunization and 1-2 weeks after the final immunization). Prepare serum and store at -20°C or below.
- ELISA Plate Coating: Coat 96-well ELISA plates with the malaria antigen (e.g., parasite lysate or recombinant protein) at an optimized concentration in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
- Blocking: Wash the plates and block with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
- Serum Incubation: Add serially diluted mouse sera to the wells and incubate.
- Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a).



- Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
- Data Analysis: Read the absorbance at the appropriate wavelength. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value.
- b) T-cell Response Measurement (ELISpot and Intracellular Cytokine Staining)

#### Procedure:

- Splenocyte Isolation: At a defined time point after the final immunization, euthanize mice and aseptically remove the spleens. Prepare single-cell suspensions of splenocytes.
- Antigen Restimulation:
  - ELISpot: Plate splenocytes in ELISpot plates pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ). Stimulate the cells with the vaccine antigen for a specified period. After incubation, wash the cells and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and substrate to visualize the spots, which represent cytokine-secreting cells.
  - Intracellular Cytokine Staining (ICS): Stimulate splenocytes in culture with the vaccine
    antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation,
    stain the cells for surface markers (e.g., CD3, CD4, CD8) and then fix, permeabilize, and
    stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α). Analyze the cells by flow
    cytometry.

## **Parasite Challenge**

- Challenge Timepoint: Challenge immunized and control mice at a time when a peak immune response is expected (e.g., 2-4 weeks after the final immunization).
- Infection: Infect mice with a lethal dose of live malaria parasites (e.g., P. yoelii 17X) via intravenous or intraperitoneal injection.



- Monitoring: Monitor the mice daily for signs of illness and determine the level of parasitemia by examining Giemsa-stained thin blood smears.
- Efficacy Assessment: The primary endpoints for protective efficacy are typically survival and reduction in parasite burden (peak parasitemia and area under the curve of parasitemia over time) compared to control groups.

## **Visualizations**



Click to download full resolution via product page

Caption: Proposed mechanism of action for CAF01 adjuvant.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation.

## Conclusion

CAF01 has demonstrated significant potential as an adjuvant for preclinical malaria vaccines. Its ability to elicit robust and balanced humoral and cellular immune responses, particularly CD4+ T-cell-dependent immunity, is a key attribute for combating the complex life cycle of the malaria parasite. The protocols and data presented here provide a valuable resource for researchers aiming to utilize CAF01 in the development of next-generation malaria vaccines. Further optimization of antigen-adjuvant combinations, delivery routes, and immunization schedules will be crucial in advancing CAF01-adjuvanted malaria vaccines towards clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cationic Liposomes Formulated with Synthetic Mycobacterial Cordfactor (CAF01): A
   Versatile Adjuvant for Vaccines with Different Immunological Requirements PMC
   [pmc.ncbi.nlm.nih.gov]
- 2. crodapharma.com [crodapharma.com]
- 3. A CAF01-adjuvanted whole asexual blood-stage liposomal malaria vaccine induces a CD4+ T-cell-dependent strain-transcending protective immunity in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BpOmpW antigen administered with CAF01 adjuvant stimulates comparable T cell responses to Sigma adjuvant system PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CAF01 Adjuvant in Preclinical Malaria Vaccine Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429248#application-of-caf01-adjuvant-in-preclinical-malaria-vaccine-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com